MZ1 is a synthetic organic compound classified as a proteolysis-targeting chimera (PROTAC). It is designed to induce the selective degradation of bromodomain-containing protein 4 (BRD4), a key regulator in various cancers. MZ1 achieves this by linking a bromodomain and extra-terminal domain (BET) targeting warhead, derived from the compound JQ1, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating targeted proteasomal degradation of BRD4 in cells such as HeLa cells .
MZ1 was developed through research focused on enhancing the specificity and efficacy of cancer therapeutics. Its design is based on the structural principles of PROTACs, which utilize bifunctional ligands to promote the ubiquitination of target proteins, leading to their degradation by the proteasome .
The synthesis of MZ1 involves a series of chemical reactions that couple the BET domain ligand with the VHL ligand using a linker. This process typically requires multiple steps including:
The synthesis may involve protecting groups to prevent unwanted reactions at specific sites during coupling. The reaction conditions must be optimized for yield and selectivity towards the desired product.
MZ1 features a complex structure that includes multiple functional groups and stereocenters. The critical components consist of:
The molecular structure has been elucidated through X-ray crystallography, revealing its binding interactions and conformational dynamics in complex with BRD4 and VHL .
The three-dimensional structure can be accessed through structural databases such as the Protein Data Bank under entry 5T35 .
MZ1 primarily engages in targeted degradation of BRD4 via the ubiquitin-proteasome pathway. The mechanism involves:
The efficiency of MZ1 in degrading BRD4 has been demonstrated in various cell lines through assays measuring protein levels post-treatment with MZ1 .
MZ1 operates by disrupting transcriptional regulation mediated by BRD4. Upon binding to BRD4:
Studies have shown that MZ1 significantly reduces tumor growth in xenograft models while exhibiting lower toxicity compared to traditional chemotherapeutics .
MZ1 is characterized as a solid compound with a melting point that supports its stability under standard laboratory conditions.
Key chemical properties include:
Relevant studies have assessed these properties in vitro and in vivo, confirming its potential for clinical applications .
MZ1 has significant potential in scientific research and therapeutic applications:
MZ1 is a heterobifunctional proteolysis-targeting chimera composed of two high-affinity ligands connected via a polyethylene glycol linker: a von Hippel-Lindau E3 ubiquitin ligase-binding moiety (VH032) and a bromodomain-containing protein 4-targeting warhead derived from JQ1. The VH032 ligand engages the substrate recognition subunit of the von Hippel-Lindau E3 ligase complex with a dissociation constant (Kd) of ~185 nM, mimicking the natural hydroxyproline-dependent interaction with hypoxia-inducible factor 1α [1] [2]. The JQ1 component is a potent inhibitor of bromodomain and extra-terminal domain family proteins, competitively occupying the acetyl-lysine binding pocket of bromodomain-containing protein 4 second bromodomain with submicromolar affinity. This warhead was selected for its established binding kinetics and specificity toward bromodomain-containing protein 4, a transcriptional regulator implicated in cancer pathogenesis [1] [4]. The strategic linkage of these pharmacophores enables MZ1 to simultaneously engage both proteins, forming a ternary complex essential for ubiquitin transfer [2] [8].
Table 1: Key Structural Components of MZ1
Component | Role | Binding Target | Affinity |
---|---|---|---|
VH032 ligand | E3 ligase recruiter | von Hippel-Lindau substrate binding domain | Kd ≈ 185 nM |
JQ1 derivative | Warhead (target binder) | Bromodomain-containing protein 4 second bromodomain | IC50 ≈ 50-100 nM |
Polyethylene glycol linker | Spatial connector | N/A | N/A |
The three-unit polyethylene glycol linker in MZ1 was empirically optimized to enable optimal distance and orientation between the von Hippel-Lindau and bromodomain-containing protein 4 binding moieties. Crystallographic studies revealed that this specific linker length (approximately 11-12 atoms) facilitates a folded conformation in which the linker interacts with both proteins, contributing to ternary complex stability [2] [4]. Specifically, the polyethylene glycol chain forms van der Waals contacts with the bromodomain-containing protein 4 second bromodomain BC loop and a critical hydrogen bond between an ether oxygen and histidine 437 (His437), a residue unique to the second bromodomain of bromodomain-containing protein 4 [2] [4]. Molecular dynamics simulations further demonstrated that the polyethylene glycol linker's semi-flexible nature allows adaptive conformational changes that accommodate protein-protein interactions at the complex interface while minimizing steric clashes [5]. This balance between flexibility and rigidity distinguishes MZ1 from earlier proteolysis-targeting chimeras with rigid alkyl linkers, which often impair ternary complex formation due to restricted mobility [1] [6].
Computational modeling played a pivotal role in optimizing MZ1's interfacial electrostatics. Structure-based design leveraged the first crystallographic structure of a proteolysis-targeting chimera ternary complex (von Hippel-Lindau:MZ1:bromodomain-containing protein 4 second bromodomain), revealing that MZ1 induces novel protein-protein interactions beyond simple target proximity [2] [4]. Molecular dynamics simulations identified an interfacial "electrostatic zipper" between bromodomain-containing protein 4 second bromodomain residues aspartic acid 381 and glutamic acid 383 and von Hippel-Lindau residues arginine 107 and arginine 108 [2]. This complementary charge network recapitulates interactions observed in the natural von Hippel-Lindau:hypoxia-inducible factor 1α complex but is absent in binary complexes. Mutagenesis studies validated these computational insights: alanine substitution at arginine 108 in von Hippel-Lindau significantly impaired ternary complex cooperativity, confirming the contribution of designed electrostatic complementarity to complex stability and degradation selectivity [2] [10]. Free energy calculations further guided optimization of warhead positioning to maximize interfacial contact burial (total buried surface area ≈ 2,621 Ų) [4].
Building upon MZ1's ternary complex structure, macrocyclization emerged as a strategy to pre-organize the proteolysis-targeting chimera into its bioactive conformation. The design of macroPROTAC-1 involved adding a second linker connecting the phenyl ring of VH032 to the amide nitrogen of the JQ1 warhead, creating a 25-membered macrocycle [4]. Vector selection was critical: computational strain energy analysis (using N-ethylacetamide as a surrogate) revealed that derivatization at the VH032 phenyl ring (vector B) imposed minimal torsional energy penalty (~0.5 kcal/mol) compared to alternative sites, preserving the crystallographic binding pose [4]. Molecular dynamics simulations predicted that a 2-polyethylene glycol-unit cyclization linker would be prohibitively short, while a 3-polyethylene glycol-unit spacer (macroPROTAC-1) maintained key interactions: the hydrogen bond with His437, water-mediated contacts with asparagine 433, and the electrostatic zipper [4].
Experimental validation confirmed macroPROTAC-1's mechanism: despite a 12-fold reduction in binary binding affinity for bromodomain-containing protein 4 second bromodomain (Kd = 1.8 μM vs. MZ1's 150 nM), it exhibited cellular degradation potency comparable to MZ1 (DC50 ≈ 10-100 nM). The macrocycle's constrained conformation enhanced selectivity for bromodomain-containing protein 4 second bromodomain over bromodomain-containing protein 4 first bromodomain by 6-fold, attributed to reduced conformational entropy penalty upon binding and better complementarity to the bromodomain-containing protein 4 second bromodomain-von Hippel-Lindau interface [4]. This proof-of-concept established macrocyclization as a viable strategy to fine-tune proteolysis-targeting chimera specificity and efficiency through conformational control.
MZ1 achieves selective bromodomain-containing protein 4 degradation through ternary complex cooperativity driven by bromodomain-containing protein 4 second bromodomain-specific interactions. Three key mechanisms underpin this selectivity:
Induced Protein-Protein Interface Formation: The MZ1-induced interface between von Hippel-Lindau and bromodomain-containing protein 4 second bromodomain creates a unique "PWPF shelf" comprising bromodomain-containing protein 4 second bromodomain residues tryptophan 374, proline 375, phenylalanine 376, and von Hippel-Lindau residues proline 71 and tyrosine 112. This hydrophobic platform is absent in bromodomain-containing protein 2 and bromodomain-containing protein 3 due to sequence divergence in their ZA and BC loops [2] [6].
Differential Electrostatic Complementarity: Bromodomain-containing protein 4 second bromodomain residues aspartic acid 381 and glutamic acid 383 form a salt bridge with von Hippel-Lindau arginine 107 and arginine 108. Bromodomain-containing protein 2/bromodomain-containing protein 3 homologs lack this acidic residue pair, reducing their cooperative binding with von Hippel-Lindau [2] [10].
Linker-Domain Interactions: The polyethylene glycol linker hydrogen bonds with His437, a residue conserved in bromodomain-containing protein 4 second bromodomain but not in bromodomain-containing protein 4 first bromodomain or bromodomain-containing protein 2/bromodomain-containing protein 3 second bromodomains. Isothermal titration calorimetry confirmed positive cooperativity (α > 20) for bromodomain-containing protein 4 second bromodomain ternary complex formation versus negative cooperativity for bromodomain-containing protein 2 and bromodomain-containing protein 3 [2] [6].
Table 2: Selectivity Determinants in MZ1-Induced Ternary Complexes
Selectivity Mechanism | Bromodomain-Containing Protein 4 | Bromodomain-Containing Protein 2/3 | Consequence |
---|---|---|---|
PWPF shelf formation | Compatible (Trp374, Pro375, Phe376) | Incompatible (divergent ZA/BC loops) | Stable hydrophobic interface |
Electrostatic zipper (Asp381-Glu383↔Arg107-Arg108) | Present | Absent | High cooperativity (α > 20) |
Linker-His437 hydrogen bond | Present | Absent (His437 not conserved) | Enhanced bromodomain-containing protein 4 second bromodomain specificity |
These mechanisms collectively enable MZ1 to degrade bromodomain-containing protein 4 at nanomolar concentrations while sparing bromodomain-containing protein 2 and bromodomain-containing protein 3, despite the pan-selectivity of the parental JQ1 warhead [1] [6] [8]. This illustrates how proteolysis-targeting chimera-induced ternary complex interfaces can impart target selectivity beyond the inherent affinity of the warhead ligand.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7